
Netupitant
Overview
Description
Netupitant is an antiemetic medication primarily used to prevent nausea and vomiting caused by chemotherapy. It is a selective neurokinin 1 receptor antagonist that works by blocking the action of substance P, a neuropeptide associated with vomiting . This compound is often used in combination with palonosetron, a serotonin 3 receptor antagonist, to enhance its antiemetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of netupitant involves multiple steps, starting from inexpensive starting materials. One of the key intermediates is 2-chloro-4-methoxy-5-nitropyridine, which is reacted with N-methylpiperazine in the presence of a solvent such as tetrahydrofuran, toluene, or dichloromethane . The preparation processes for intermediates are simple and highly reproducible, making the overall synthesis cost-effective and environmentally safe .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The methods employed are designed to be easily reproducible and environmentally friendly. The production processes are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Netupitant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the nitro group in the intermediate compounds.
Substitution: Substitution reactions are crucial in the synthesis of this compound, particularly in the formation of key intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Solvents like tetrahydrofuran, toluene, and dichloromethane are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a highly pure form of this compound suitable for pharmaceutical use .
Scientific Research Applications
Netupitant is a neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting (CINV) . The combination drug, this compound-palonosetron (NEPA), is a fixed-dose antiemetic .
Clinical Trials and Efficacy
This compound's antiemetic efficacy has been investigated in multiple randomized, controlled trials .
NEPA vs. Palonosetron:
- In patients receiving highly emetogenic chemotherapy (HEC), oral NEPA with dexamethasone was more effective than palonosetron with dexamethasone regarding complete response (CR) and no significant nausea .
- One study showed that daily rates of breakthrough CINV gradually declined over five days with oral NEPA, while remaining constant with aprepitant. Significantly lower rates were seen with oral NEPA on day five (8% vs. 14%, p=0.006) .
- Efficacy with IV NEPA was similar to oral NEPA in the HEC-cisplatin setting .
NEPA vs. Aprepitant:
- A phase 3 study showed a single dose of oral NEPA with dexamethasone was non-inferior to a three-day oral aprepitant-granisetron-dexamethasone regimen in terms of overall CR rate .
- Oral NEPA had a significant benefit compared to the aprepitant regimen regarding the frequency of patients who did not need rescue medication in the delayed and overall phases .
NEPA for Hematopoietic Cell Transplantation (HCT):
- A phase II study investigated the efficacy and safety of NEPA for CINV prevention in hematopoietic cell transplantation (HCT) patients receiving BEAM therapy .
Formulations and Pharmacokinetics
This compound has high absolute bioavailability (63%-87%) and binds extensively to plasma proteins (>99%) .
- Various formulations of this compound and palonosetron have been examined for bioequivalence .
- For doses up to 300 mg, this compound showed a statistically significant over proportional increase with dose in Cmax, AUClast, and AUC0-inf. Dose proportionality was observed between the 300 mg and 450 mg doses .
- Food increases this compound exposure, with Cmax increasing by 1.69 to 1.89 fold and AUC0-inf by 1.51 to 1.53 fold .
Comparative Effectiveness
- NEPA-based regimens showed superior efficacy over aprepitant-based regimens in managing CINV, particularly in the delayed and overall phases for patients undergoing moderately emetogenic chemotherapy (MEC) .
Data Tables Summarizing Clinical Trial Results
The following table summarizes clinical trial results of this compound:
Clinical Setting Study, Treatment (n) | Complete Response, Patients, % | No Emesis, Patients, % | No Rescue Medication, Patients, % |
---|---|---|---|
Acute Delayed Overall | Acute Delayed Overall | Acute Delayed Overall | |
Cisplatin-based HEC | |||
ClinicalTrial | |||
Hesketh 2014* Oral NEPA 300 + DEX (n=135) PALO + DEX (n=136) | 98.5 † 89.7 90.4 ‡ 80.1 89.6 † 76.5 | 98.5 † 89.7 91.9 † 80.1 91.1 † 76.5 | 100 97.8 98.5 97.1 98.5 95.6 |
Zhang 2018 Oral NEPA + DEX (n=412) APR + GRAN + DEX (n=416) | 84.5 87.0 77.9 74.3 73.8 72.4 | 85.2 87.5 79.4 76.2 75.0 74.0 | 98.8 98.3 97.6 †† 94.7 96.6 †† 93.5 |
Schwartzberg 2018 Oral NEPA + DEX (n=201) IV NEPA + DEX (n=203) | - - - - 84.1 76.8 | - - 88.6 84.2 | - - - - - - |
Real World | |||
Conter 2020 Oral NEPA + DEX (n=196) | 67.8 51.7 46.7 | - - - | - - 52.2 |
Non-AC-based HEC/MEC | |||
Clinical Trial | |||
Gralla 2014 ‡‡ Oral NEPA + DEX (n=309) APR + PALO + DEX (n=103) | 92.9 94.2 83.2 77.7 80.6 75.7 | - - - - | - - 87.7 91.3 |
AC-based HEC | |||
Clinical Trial | |||
Aapro 2014 Oral NEPA + DEX (n=724) PALO + DEX (n=725) | 88.4 § 85.0 76.9 ¶ 69.5 74.3 ¶ 66.6 | 90.9 § 87.3 81.8** 75.6 79.8 ¶ 72.1 | 93.5 92.3 85.8** 80.6 84.0 § 79.0 |
Schwartzberg 2020 Oral NEPA + DEX (n=202) IV NEPA + DEX (n=200) | - - - - 77.2 73.0 | - - 86.1 82.5 | - - 86.6 81.5 |
Caputo 2020 Oral NEPA + DEX (n=202) | 85.6 72.7 70.5 | - - - | - - - |
Yeo 2020 Oral NEPA + DEX (n=60) | 70.0 85.7 60.0 | 71.7 86.0 61.7 | 85.0 90.2 76.7 |
Real World | |||
Schilling 2021 Oral NEPA + DEX (n=1197) | 86.0 88.2 81.0 | 94.2 97.1 92.8 | 90.2 90.1 85.6 |
HEC (including AC)/MEC | |||
Real World | |||
Karthaus 2020 Oral NEPA + DEX (n=2153) | 89.2 87.1 82.5 | 95.7 96.1 93.5 | 92.5 90.0 87.0 |
*Only the results of the NEPA 300 + DEX arm are shown (commercially approved dose).
†p≤0.01 from logistic regression versus PALO + DEX.
‡p≤0.05 from logistic regression versus PALO + DEX.
§p≤0.05 versus PALO + DEX using a two-sided Cochran-Mantel-Haenszel test stratified by treatment, age group, and region.
¶p≤0.001 versus PALO + DEX using a two-sided Cochran-Mantel-Haenszel test stratified by treatment, age group, and region.
**p≤0.01 versus PALO + DEX using a two-sided Cochran-Mantel-Haenszel test stratified by treatment, age group, and region.
††p<0.05 versus APR + GRAN + DEX on the basis of the Cochran-Mantel-Haenszel test with gender as a stratifying variable.
‡‡Pivotal safety phase 3 study; efficacy outcomes were analyzed descriptively.
Mechanism of Action
Netupitant exerts its effects by selectively binding to and blocking the activity of human substance P/neurokinin 1 receptors in the central nervous system. This inhibition prevents the binding of substance P, a neuropeptide that triggers vomiting, to the neurokinin 1 receptors. As a result, this compound effectively prevents chemotherapy-induced nausea and vomiting .
Comparison with Similar Compounds
Netupitant is compared with other neurokinin 1 receptor antagonists such as aprepitant and fosaprepitant:
Aprepitant: Similar in function but has a shorter half-life compared to this compound.
Fosaprepitant: A prodrug of aprepitant, used intravenously, whereas this compound is available in oral formulations.
Uniqueness: This compound’s longer half-life and combination with palonosetron make it a more effective option for preventing both acute and delayed chemotherapy-induced nausea and vomiting .
Similar Compounds
- Aprepitant
- Fosaprepitant
- Rolapitant
This compound stands out due to its longer duration of action and its effective combination with palonosetron, providing a comprehensive solution for managing chemotherapy-induced nausea and vomiting .
Biological Activity
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist primarily used in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy, supported by relevant studies and data tables.
Pharmacodynamics
This compound exhibits a high affinity for human NK1 receptors, with a pKi value of 8.8, indicating its potency as a competitive antagonist. It effectively inhibits emesis induced by various emetogens in animal models, including ferrets and shrews, demonstrating significant efficacy in both acute and delayed phases of CINV. The effective dose (ED50) for blocking cisplatin-induced emesis is approximately 0.2 mg/kg orally .
Table 1: Efficacy of this compound in Animal Models
Model | Induced Emesis Type | ED50 (mg/kg) | Administration Route |
---|---|---|---|
Ferret | Cisplatin | 0.2 | Oral |
Shrew | Motion-induced | 0.1 | Oral |
Mongolian Gerbil | NK1 agonist-induced foot tapping | 0.5 | Oral |
Pharmacokinetics
This compound is characterized by rapid absorption and extensive plasma protein binding (>99% in humans). The volume of distribution is considerable, around 11.5 L/kg in rats and 13.8 L/kg in dogs. The compound has a half-life of approximately 10 hours, extending to 38.4 hours during recovery phases .
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Plasma Protein Binding | >99% |
Volume of Distribution (L/kg) | Rats: 11.5, Dogs: 13.8 |
Half-life (hours) | ~10 (up to 38.4 during recovery) |
Metabolism and Excretion
This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, leading to several metabolites (M1, M2, M3). The predominant metabolite M1 shows similar pharmacological activity to this compound itself . The drug is primarily excreted through bile.
Clinical Efficacy
In clinical studies, this compound combined with palonosetron has shown high complete response rates in patients undergoing highly emetogenic chemotherapy. In one multicenter trial involving 694 patients, this combination significantly reduced the incidence of CINV compared to placebo .
Table 3: Clinical Efficacy Data from Trials
Study Type | Participants | Complete Response Rate (%) | Control Group Response Rate (%) |
---|---|---|---|
Multicenter Randomized Trial | 694 | 75 | 52 |
Case Studies
A notable case study published in the Journal of Thoracic Oncology highlighted the effectiveness of this compound/palonosetron in managing CINV among lung cancer patients undergoing chemotherapy. Patients reported improved quality of life and reduced need for rescue medications .
Q & A
Basic Research Questions
Q. What validated analytical methodologies are recommended for quantifying Netupitant and its metabolites in pharmacokinetic studies?
A stability-indicating HPLC-UV method has been validated for simultaneous quantification of this compound and Palonosetron. Key parameters include:
- Linearity : Correlation coefficient (r²) = 0.999 over 50–150% concentration ranges (Table 3, ).
- Precision : Intraday %RSD ≤0.6% for this compound (Table 4) and interday %RSD ≤0.6% (Table 6).
- Robustness : Tolerates ±10% flow rate variations and ±5% mobile phase ratio changes with %RSD <1% (Table 8). This method is suitable for degradation studies and formulation analysis .
Q. How does this compound achieve prolonged NK1 receptor occupancy (RO) in the central nervous system?
this compound’s high lipophilicity and affinity (Ki = 0.95 nM) enable sustained brain penetration. PET imaging in humans showed >90% RO in striatal regions at plasma concentrations >225 ng/mL (C90%), maintained for >96 hours post-300 mg dose. This correlates with its long half-life (~90 hours) and slow dissociation from NK1 receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound degradation data under varied stress conditions?
Degradation pathways differ by stressor (Table 9, ):
- Acid hydrolysis : 2.02% degradation (pH 1.0, 60°C).
- Thermal stress : Minimal degradation (0.16% at 105°C).
- Oxidative stress : 6.27% degradation (3% H₂O₂). Methodological adjustments include:
- Using orthogonal techniques (e.g., LC-MS) to confirm degradation products.
- Standardizing stressor intensity (e.g., UV wavelength, peroxide concentration) to improve reproducibility .
Q. What PK/PD modeling strategies predict this compound’s receptor occupancy and clinical efficacy?
A sigmoid Emax model (Eq. 1, ) links plasma concentration (C) to RO:
Key parameters:
- = 112 ng/mL (striatum).
- = 225 ng/mL (plasma concentration for 90% RO).
- Slope () = 2.1, indicating steep concentration-response. Dosing regimens (e.g., 300 mg oral) are optimized using this model to ensure sustained RO >90% .
Q. How do formulation strategies improve this compound’s aqueous solubility, and what analytical evidence supports this?
β-cyclodextrin inclusion complexes increase this compound’s solubility by 1,500-fold . Validation methods include:
- FTIR/XRD : Confirmed host-guest interaction ().
- Dissolution testing : pH 6.8 buffer showed >90% drug release within 30 minutes. This approach is critical for developing injectable or fast-dissolving formulations .
Q. What in vitro/in vivo disparities exist in this compound’s drug interaction profile, and how should they be addressed?
In vitro , this compound inhibits P-glycoprotein (P-gp), but in vivo , no significant interaction with digoxin (a P-gp substrate) was observed. To reconcile:
- Use physiologically relevant P-gp expression models (e.g., Caco-2 cells).
- Conduct clinical studies with sensitive substrates (e.g., dabigatran) to confirm safety margins .
Q. Methodological Recommendations
- For degradation studies : Prioritize oxidative and hydrolytic stress conditions due to higher degradation rates (Table 9) .
- For PK modeling : Integrate PET-derived RO data with population pharmacokinetics to account for interpatient variability .
- For formulation analysis : Combine HPLC with mass spectrometry to detect low-abundance degradation products .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQNWCZJDTGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183271 | |
Record name | Netupitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Delayed emesis (vomiting) has been largely associated with the activation of tachykinin family neurokinin 1 (NK1) receptors (broadly distributed in the central and peripheral nervous systems) by substance P. As shown in in vitro and in vivo studies, netupitant inhibits substance P mediated responses. | |
Record name | Netupitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
290297-26-6 | |
Record name | Netupitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290297-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Netupitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netupitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Netupitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETUPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732P08TIR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.